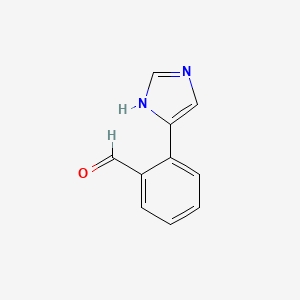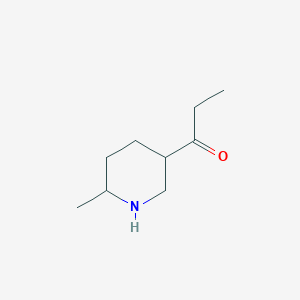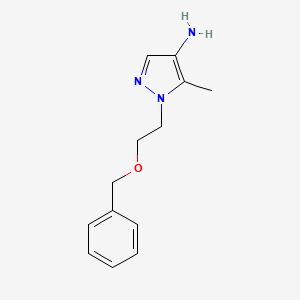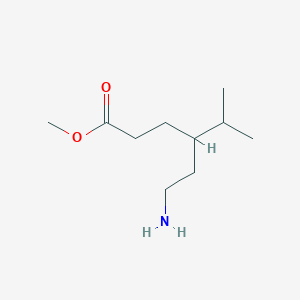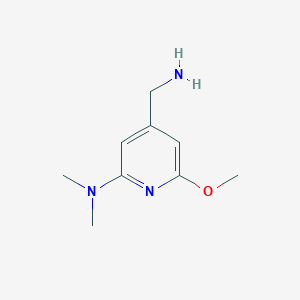
4-(Aminomethyl)-6-methoxy-N,N-dimethylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-methoxy-N,N-dimethylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy-2-chloropyridine with N,N-dimethylamine in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the dimethylamino group. The resulting intermediate is then subjected to reductive amination with formaldehyde and ammonia to introduce the aminomethyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reagents. Catalysts and solvents may also be employed to enhance the efficiency of the reactions.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-6-methoxy-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the pyridine ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced forms of the pyridine ring or other functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
科学的研究の応用
4-(Aminomethyl)-6-methoxy-N,N-dimethylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(Aminomethyl)-6-methoxy-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)benzoic acid: An unnatural amino acid derivative with antifibrinolytic properties.
4-(Aminomethyl)indole: Used as a reactant for the preparation of dopamine receptor antagonists and high-affinity ligands for voltage-gated calcium channels.
Thiophene-Linked 1,2,4-Triazoles: Compounds with antimicrobial and chemotherapeutic profiles.
Uniqueness
4-(Aminomethyl)-6-methoxy-N,N-dimethylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H15N3O |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
4-(aminomethyl)-6-methoxy-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C9H15N3O/c1-12(2)8-4-7(6-10)5-9(11-8)13-3/h4-5H,6,10H2,1-3H3 |
InChIキー |
UVWKIWAYLKRXQU-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(=CC(=C1)CN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


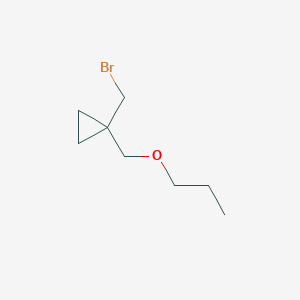
![[(3-Chloropropoxy)methyl]cyclopropane](/img/structure/B13166261.png)
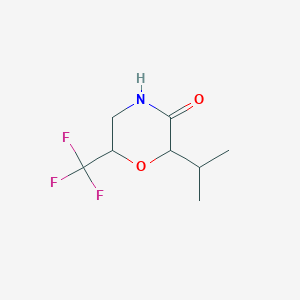
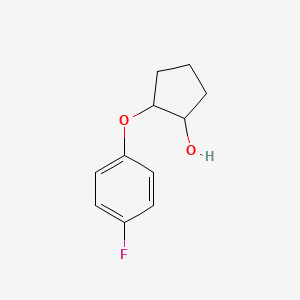
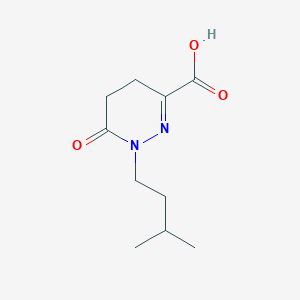
![[1-(Aminomethyl)-3-ethylcyclopentyl]methanol](/img/structure/B13166273.png)
![Tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate](/img/structure/B13166291.png)
![Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166295.png)
